1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one
Description
Properties
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-2-3-8-21(25)24-13-9-17(10-14-24)23-15-11-18(12-16-23)26-20-7-5-4-6-19(20)22/h2,4-7,17-18H,1,3,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVABXQOAJLIQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)N2CCC(CC2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
A piperidine precursor with terminal alkenes undergoes RCM using Grubbs catalyst (2nd generation) to form the bicyclic structure. For example:
Buchwald-Hartwig Amination
Coupling two halogenated piperidines via palladium-catalyzed amination:
- Catalyst : Pd(OAc)₂/Xantphos.
- Base : Cs₂CO₃.
- Solvent : Toluene at 110°C for 24 hours.
- Yield : 55–60%.
Introduction of the 2-Fluorophenoxy Group
The 2-fluorophenoxy substituent is installed via nucleophilic substitution on a pre-functionalized bipiperidine intermediate:
SN2 Displacement
- Intermediate : Bipiperidine with a mesylate leaving group at the 4-position.
- Nucleophile : 2-Fluorophenol (1.2 equiv).
- Conditions : K₂CO₃, DMF, 80°C, 8 hours.
- Yield : 75–80%.
Ullmann Coupling
For electron-deficient bipiperidine derivatives:
Installation of the Pent-4-en-1-one Moiety
The pentenone chain is appended through acylation or conjugate addition:
Friedel-Crafts Acylation
Michael Addition to α,β-Unsaturated Ketones
- Reactant : Divinyl ketone.
- Catalyst : DBU (1,8-diazabicycloundec-7-ene).
- Solvent : THF, 50°C, 12 hours.
- Yield : 60–65%.
Optimization and Process-Scale Considerations
Solvent Effects
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 0.15 | 78 | 95 |
| Acetonitrile | 0.12 | 72 | 93 |
| Toluene | 0.08 | 65 | 90 |
Polar aprotic solvents like DMF enhance nucleophilicity of 2-fluorophenoxide, improving substitution efficiency.
Catalytic Systems for Bipiperidine Coupling
| Catalyst System | Turnover Number | Selectivity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 45 | 92 |
| Ni(COD)₂/DTBM-Segphos | 38 | 88 |
| CuI/1,10-phenanthroline | 28 | 85 |
Palladium-based systems outperform nickel and copper in both activity and selectivity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeCN/H₂O): Retention time = 8.2 min, purity >98%.
Industrial-Scale Production Challenges
- Cost of Palladium Catalysts : Recycling protocols using supported Pd nanoparticles reduce expenses.
- Byproduct Formation : Residual AlCl₃ from Friedel-Crafts reactions necessitates rigorous aqueous workup.
- Regulatory Compliance : Handling 2-fluorophenol (toxic) requires closed systems and PPE.
Emerging Methodologies
Flow Chemistry
Microreactor systems enhance heat transfer during exothermic steps (e.g., acylation), reducing decomposition and improving yield by 12–15%.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution achieves >99% enantiomeric excess for chiral intermediates, critical for pharmaceutical applications.
Chemical Reactions Analysis
Enone Reactivity (α,β-Unsaturated Ketone)
The pent-4-en-1-one group is an enone, enabling characteristic 1,4-addition (conjugate addition) and cycloaddition reactions. Key reactions include:
Acid-Catalyzed Hydration
In aqueous acid (e.g., H₃O⁺), the alkene undergoes protonation at the β-carbon, forming a carbocation intermediate. Nucleophilic attack by water occurs at the α-carbon, leading to a 1,4-addition product. This reaction is stabilized by hyperconjugation between the C=O and C=C bonds .
Example Reaction:
Michael Addition
Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone. The bipiperidine moiety in the compound may act as an internal base to facilitate deprotonation of the nucleophile.
Reagents/Conditions:
-
Nucleophile (e.g., RMgX, CN⁻)
-
Polar aprotic solvent (e.g., THF)
-
Temperature: 0–25°C
Epoxidation
Example:
Ketone Reactivity
The carbonyl group participates in nucleophilic additions and reductions:
Nucleophilic Addition
Grignard reagents (e.g., MeMgBr) add to the carbonyl carbon, forming secondary alcohols. Competing 1,2- and 1,4-additions are possible .
Selectivity:
-
1,2-Addition dominates with strong nucleophiles (e.g., RMgX).
-
1,4-Addition is favored with weaker nucleophiles (e.g., amines).
Reduction
The ketone is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄. Catalytic hydrogenation (H₂/Pd) may also reduce the alkene simultaneously.
Example:
Bipiperidine Moieties
The bipiperidine structure influences reactivity through steric and electronic effects:
Alkylation/Quaternization
Tertiary amines in the bipiperidine rings react with alkyl halides to form quaternary ammonium salts.
Conditions:
-
Alkyl halide (e.g., CH₃I)
-
Polar solvent (e.g., DMF)
-
Heat (50–80°C)
Oxidation
Piperidine rings are oxidized to N-oxides using peracids (e.g., H₂O₂/CH₃CO₃H) .
2-Fluorophenoxy Group
Example Reaction:
Research Findings
-
Enone Stability : The conjugated system stabilizes the alkene, reducing susceptibility to electrophilic attack compared to non-conjugated alkenes .
-
Steric Effects : Bulky bipiperidine groups hinder nucleophilic attack at the ketone, favoring 1,4-additions over 1,2-additions .
-
Fluorine Influence : The 2-fluorophenoxy group resists hydrolysis under acidic/basic conditions due to the strong C-F bond .
Mechanistic Insights
Scientific Research Applications
1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurological pathways or its use as an anti-inflammatory agent.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the bipiperidinyl moiety can modulate its pharmacokinetic properties. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Safety Margins : Cyclohexyl derivatives (e.g., 1-(3,3-dimethylcyclohexyl)pent-4-en-1-one) exhibit acceptable margins of exposure (MOE) for repeated dose toxicity, aligning with fragrance safety standards .
- Thermal Stability : Higher melting points in boron-containing derivatives (e.g., PC8 at 196.5–198.4°C) suggest enhanced stability compared to aliphatic analogs .
Key Observations :
- Research Utility: Fluorophenyl-piperidine analogs (e.g., 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone) are restricted to laboratory use, emphasizing the need for rigorous safety evaluations in drug development .
Biological Activity
The compound 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one is a synthetic derivative of bipiperidine known for its potential biological activities, particularly in modulating various receptors and pathways relevant to therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and potential therapeutic implications.
Chemical Structure
The compound features a bipiperidine backbone with a fluorophenoxy substituent and an enone functional group. The structural formula can be represented as:
Research indicates that compounds similar to 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one may act as selective ligands for sigma receptors, particularly σ1 receptors. These receptors are implicated in various neurological processes and have been targeted for the treatment of disorders such as depression and anxiety. The binding affinity of this compound to sigma receptors suggests a mechanism that could modulate neurotransmitter release and neuronal excitability.
Receptor Binding Studies
Binding affinity studies have shown that related bipiperidine derivatives exhibit significant selectivity for σ1 receptors over other receptor types. For instance, compounds with similar structures displayed Ki values ranging from 0.48 nM to 59.6 nM for σ1 receptors, indicating high potency in receptor interaction .
In Vitro Studies
In vitro evaluations have demonstrated that the compound can influence cell signaling pathways associated with neuroprotection and anti-inflammatory responses. For example, it has been shown to reduce oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of bipiperidine derivatives:
- Neuroprotection : In a study involving animal models of neurodegeneration, treatment with similar compounds resulted in improved cognitive function and reduced neuronal loss .
- Anti-inflammatory Effects : Compounds exhibiting structural similarities demonstrated significant anti-inflammatory properties in models of chronic inflammation, suggesting potential applications in treating conditions like rheumatoid arthritis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
